molecular formula C22H30ClNO2 B14678927 alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride CAS No. 27674-58-4

alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride

Katalognummer: B14678927
CAS-Nummer: 27674-58-4
Molekulargewicht: 375.9 g/mol
InChI-Schlüssel: JMSMWXNOSRCIEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride is a chemical compound with the molecular formula C23H32ClNO2 It is known for its unique structure, which includes a pyrrolidine ring, diphenyl groups, and an ethoxymethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of alpha,alpha-diphenyl-beta-propiolactone with ethoxymethylamine, followed by cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Alpha,alpha-Diphenyl-beta-propiolactone: A related compound with a similar diphenyl structure but lacking the pyrrolidine ring.

    Alpha,alpha-Diphenyl-beta-methyl-1-piperidinepropanol: Another similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride is unique due to its specific combination of functional groups and ring structures

Eigenschaften

CAS-Nummer

27674-58-4

Molekularformel

C22H30ClNO2

Molekulargewicht

375.9 g/mol

IUPAC-Name

2-(ethoxymethyl)-1,1-diphenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-2-25-18-21(17-23-15-9-10-16-23)22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21,24H,2,9-10,15-18H2,1H3;1H

InChI-Schlüssel

JMSMWXNOSRCIEH-UHFFFAOYSA-N

Kanonische SMILES

CCOCC(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.